Dihydroepiepoformin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
(1R,3R,5S,6R)-5-hydroxy-3-methyl-7-oxabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C7H10O3/c1-3-2-4(8)6-7(10-6)5(3)9/h3-4,6-8H,2H2,1H3/t3-,4+,6-,7+/m1/s1 |
InChI Key |
PISNTDRJPKNUJM-LCZOEFHHSA-N |
SMILES |
CC1CC(C2C(C1=O)O2)O |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@H](C1=O)O2)O |
Canonical SMILES |
CC1CC(C2C(C1=O)O2)O |
Synonyms |
5,6-epoxy-4-hydroxy-2-methylcyclohexanone dihydroepiepoformin |
Origin of Product |
United States |
Isolation, Characterization Methodologies, and Natural Occurrence
Fungal Sources and Isolation Procedures
Dihydroepiepoformin has been identified as a secondary metabolite produced by several species of fungi. The isolation procedures typically involve cultivation of the fungus, followed by extraction and chromatographic separation of the metabolites.
Research has successfully isolated (–)-Dihydroepiepoformin from the fungus Geosmithia langdonii. acs.orgnih.govpsu.edu The isolation process involved the cultivation of the fungus in a liquid medium, followed by extraction of the culture filtrate. Bioassay-guided fractionation of the fungal extract led to the purification of this compound along with other known and new compounds. acs.orgnih.govpsu.edu
The general procedure for isolating this compound from Geosmithia langdonii is as follows:
Cultivation: The fungus is grown in a suitable liquid broth medium, such as potato dextrose broth (PDB), to encourage the production of secondary metabolites. acs.orgnih.govpsu.edu
Extraction: The fungal culture is filtered to separate the mycelium from the culture broth. The filtrate is then extracted using a non-polar solvent like ethyl acetate (B1210297) to partition the organic compounds. acs.orgnih.gov
Chromatography: The crude extract is subjected to various chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to separate the individual compounds. acs.orgnih.gov
This multi-step process allows for the isolation of pure this compound for further structural analysis and biological testing.
This compound has also been identified as a metabolite of Penicillium patulum. scilit.comcapes.gov.br This fungus is known to produce a variety of bioactive compounds. uniprot.orgwikipedia.orgnih.gov The isolation of this compound from P. patulum followed a similar principle of fermentation, extraction, and chromatographic purification. scilit.comcapes.gov.br The production of this compound by P. patulum highlights the diverse metabolic capabilities within the Penicillium genus. uniprot.orgwikipedia.org
While direct isolation of this compound from Diplodia quercivora has not been explicitly reported in the reviewed literature, this fungal species is known to produce a diverse array of secondary metabolites. preprints.orgresearchgate.netnih.govmdpi.comapsnet.org Research on the metabolome of Diplodia species is an active area, and given the structural similarities among fungal polyketides, a potential link cannot be entirely ruled out pending further investigation. D. quercivora is recognized as a pathogen of oak trees and its secondary metabolites are of interest for their potential ecological roles and bioactivities. preprints.orgresearchgate.netnih.govmdpi.comapsnet.org
Methodologies for Initial Structural Elucidation and Absolute Configuration Determination
The determination of the precise chemical structure and stereochemistry of this compound has been accomplished through a combination of modern spectroscopic and chemical methods.
The structural elucidation of this compound heavily relies on a suite of spectroscopic techniques. These methods provide detailed information about the molecule's connectivity and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (such as COSY, HSQC, and HMBC) experiments are fundamental in establishing the carbon skeleton and the placement of protons and functional groups within the molecule. acs.orgnih.govnih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate molecular weight and elemental composition of the compound, which is crucial for deducing its molecular formula. acs.orgnih.govnih.gov
These spectroscopic data, when analyzed together, provide a comprehensive picture of the planar structure of this compound.
Determining the absolute configuration of chiral centers within a molecule is a critical aspect of its characterization. The modified Mosher esterification method is a powerful NMR-based technique used for this purpose. nih.govnih.govumn.edumdpi.comstackexchange.com While the direct application of this method to this compound itself was not detailed in the primary search results, its use was reported for determining the absolute configuration of a new compound isolated alongside this compound from Geosmithia langdonii. acs.orgnih.govnih.gov
The principle of the modified Mosher's method involves the formation of diastereomeric esters with a chiral reagent, typically (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The differing spatial arrangement of the bulky phenyl group in the resulting diastereomers leads to measurable differences in the chemical shifts of nearby protons in the ¹H NMR spectrum. By analyzing these differences (Δδ = δS - δR), the absolute stereochemistry of the chiral center can be deduced. nih.govnih.govumn.edumdpi.comstackexchange.com This methodology is a standard and reliable tool in natural product chemistry for assigning the absolute configuration of secondary alcohols. nih.govnih.govumn.edumdpi.comstackexchange.com
NOESY Correlations in Stereochemical Assignment
Nuclear Overhauser Effect Spectroscopy (NOESY) is a specialized 2D NMR technique that is instrumental in determining the stereochemistry of a molecule. acdlabs.comyoutube.comlibretexts.org It provides information about which atoms are close to each other in space, regardless of whether they are directly bonded.
The NOESY experiment detects through-space dipolar couplings between protons that are typically within 5 Å of each other. The presence of a cross-peak in a NOESY spectrum between two protons indicates their spatial proximity. By analyzing the pattern of these NOESY correlations, scientists can deduce the relative stereochemistry of chiral centers within the molecule. For example, if a proton on one part of a ring system shows a NOESY correlation to a proton on another part of the ring, it suggests that these two protons are on the same face of the ring.
While a specific data table of NOESY correlations for this compound is not publicly documented, the application of this technique would be essential to definitively establish its three-dimensional structure. The analysis of these correlations would allow researchers to build a 3D model of the molecule and confirm the relative configuration of all its stereocenters.
Biosynthetic Pathways and Precursor Studies
Proposed Biosynthetic Routes to Dihydroepiepoformin
The biosynthesis of this compound is hypothesized to commence with the formation of a polyketide backbone, a common strategy in fungal secondary metabolism. This process is catalyzed by a Type I iterative polyketide synthase (PKS). The likely precursor for the cyclohexenone core is 6-methylsalicylic acid (6-MSA) or a related polyketide intermediate. The general proposed pathway involves:
Polyketide Chain Assembly: An iterative Type I PKS assembles a polyketide chain from acetyl-CoA and malonyl-CoA units.
Cyclization: The polyketide chain undergoes an intramolecular aldol (B89426) or Claisen condensation to form an aromatic ring, which is then processed into the cyclohexenone scaffold.
Tailoring Reactions: A series of post-PKS modifications, including oxidation, reduction, and epoxidation, are carried out by various tailoring enzymes to yield the final this compound structure.
This proposed route is based on well-characterized biosynthetic pathways of similar fungal metabolites.
Enzymatic Steps and Intermediates in Biosynthesis
The conversion of the initial polyketide intermediate into this compound likely involves several key enzymatic reactions. Although the specific enzymes for this compound are yet to be identified, analogies can be drawn from the biosynthesis of other fungal cyclohexenone epoxides.
Key Enzymatic Steps and Putative Intermediates:
| Step | Proposed Reaction | Putative Enzyme Class | Putative Intermediate |
| 1 | Polyketide synthesis and cyclization | Iterative Type I Polyketide Synthase (PKS) | 6-methylsalicylic acid (6-MSA) or similar aromatic precursor |
| 2 | Decarboxylation and initial oxidations | Decarboxylase, Monooxygenase | Substituted cyclohexenone precursor |
| 3 | Epoxidation | Cytochrome P450 Monooxygenase or Flavin-dependent Monooxygenase | An epoxide-containing cyclohexenone intermediate |
| 4 | Reduction | Reductase/Dehydrogenase | This compound |
The epoxidation step is crucial and is often catalyzed by cytochrome P450 monooxygenases, which are known for their role in the biosynthesis of various epoxycyclohexenone natural products in fungi. The final step would involve a reduction to form the dihydro- derivative from an unsaturated precursor.
Genetic Basis of this compound Biosynthesis (If Applicable from Broader Literature)
The genetic blueprint for the biosynthesis of fungal secondary metabolites like this compound is typically organized in a biosynthetic gene cluster (BGC). A BGC contains all the necessary genes for the production of a specific metabolite, including the core synthase (e.g., PKS), tailoring enzymes, and sometimes regulatory and transport proteins.
While a specific BGC for this compound has not been identified, it is highly probable that one exists in producing organisms like Penicillium patulum. Based on the biosynthesis of related compounds, a putative this compound BGC would be expected to contain:
A Type I Iterative Polyketide Synthase (PKS) gene: Responsible for synthesizing the carbon skeleton.
Genes for tailoring enzymes: Including cytochrome P450 monooxygenases, dehydrogenases/reductases, and possibly other modifying enzymes.
Regulatory genes: Controlling the expression of the biosynthetic genes.
Transporter genes: For the export of the final compound.
The identification and characterization of such a BGC would provide definitive insights into the biosynthesis of this compound.
Relationship to Biosynthesis of Related Cyclohexenone Epoxides (e.g., Epiepoformin)
This compound shares a close structural relationship with Epiepoformin, suggesting a tightly linked biosynthetic pathway. It is plausible that this compound and Epiepoformin are derived from a common late-stage intermediate or that one is a precursor to the other.
The most likely scenario is that this compound is a reduced form of Epiepoformin. This implies that the biosynthetic pathway to Epiepoformin proceeds first, and then a final enzymatic reduction step converts Epiepoformin to this compound. This reduction would likely be catalyzed by a dehydrogenase or reductase enzyme present in the producing fungus. The co-production of both compounds in fungal cultures supports this hypothesis of a shared biosynthetic origin.
Chemical Synthesis and Analog Preparation
Strategies for Total Synthesis of Dihydroepiepoformin
The first total synthesis of both enantiomers of this compound was achieved from chiral (p-tolylsulfinyl)methyl-p-quinols, establishing their absolute configurations. acs.org This approach provides a unified strategy to access either enantiomer by selecting the appropriate starting material.
The successful synthesis of this compound hinges on several key stereocontrolled transformations. The use of the β-hydroxysulfoxide group in the starting p-quinols is central to the entire strategy, acting as a chiral ketone equivalent. acs.orgnih.govresearchgate.net The rigidity of the cyclic structures conferred by the β-hydroxy sulfone moiety allows for a high degree of stereocontrol in transformations such as enone epoxidations. nih.govresearchgate.net
Table 1: Key Stereocontrolled Transformations
| Transformation | Description | Role in Synthesis |
|---|---|---|
| Chiral Sulfoxide-Directed Conjugate Addition | The conjugate addition of an organoaluminium reagent (AlMe₃) to a cyclohexadienone system, where the stereochemical outcome is directed by a chiral (p-tolylsulfinyl)methyl group. nih.govnih.govresearchgate.net | Establishes the core stereochemistry of the cyclohexane (B81311) ring early in the synthesis. acs.org |
| Oxidation of Sulfoxide (B87167) to Sulfone | The β-hydroxy sulfoxide moiety is oxidized to the corresponding β-hydroxy sulfone. nih.govacs.org | This transformation activates the molecule for the subsequent elimination step and helps to rigidify the structure for other stereoselective reactions. nih.govresearchgate.net |
| Retrocondensation | A base-mediated elimination of the β-hydroxy sulfone group (as methyl p-tolyl sulfone) to unmask a ketone functionality. nih.govresearchgate.net | Reveals the ketone group required for the final steps of the synthesis. acs.orgnih.govacs.org |
| Stereoselective Epoxidation | The epoxidation of the cyclohexenone double bond, often carried out with reagents like tert-butyl hydroperoxide, proceeds with high diastereoselectivity. acs.org | Forms the crucial epoxide ring found in the final this compound structure. acs.org |
Synthetic Approaches to this compound Derivatives
The methodologies developed for the total synthesis of this compound have been extended to the preparation of related natural products and derivatives. These approaches leverage common intermediates and transformations, showcasing the versatility of the synthetic platform.
The synthesis of this compound and its derivatives relies heavily on specific and advanced synthetic methodologies that enable high levels of chemo- and stereocontrol. nih.govresearchgate.net
Organoaluminium Reagents: The use of organoaluminium reagents, specifically trimethylaluminium (AlMe₃), is a cornerstone of the synthesis. nih.govacs.org These reagents are employed for the highly stereocontrolled conjugate addition to the cyclohexadienone moiety of the chiral p-quinol starting materials. nih.govresearchgate.net This reaction's predictability and high stereoselectivity are crucial for establishing the absolute configuration of the target molecule. acs.org
Retrocondensation: The concept of a "chiral masking carbonyl group" is exemplified by the use of the β-hydroxysulfoxide fragment. nih.govresearchgate.net After the key bond-forming reactions are complete, this group is oxidized to a sulfone. nih.gov The resulting β-hydroxy sulfone is then eliminated under basic conditions in a retroaddition (or retrocondensation) reaction. nih.govresearchgate.net This process efficiently reveals the ketone functionality at the desired stage of the synthesis, avoiding potential side reactions that a free ketone might undergo in earlier steps. acs.orgnih.gov The main limitation of this unmasking step is the stability of the final target molecule under the required basic conditions. nih.govresearchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| (+)-Dihydroepiepoformin |
| (−)-Dihydroepiepoformin |
| (+)-Epiepoformin |
| (SS)-(p-tolylsulfinyl)methyl-p-quinol |
| (SR)-(p-tolylsulfinyl)methyl-p-quinol |
| Trimethylaluminium (AlMe₃) |
| N-bromosuccinimide |
| methyl p-tolyl sulfone |
| tert-butyl hydroperoxide |
| (-)-gabosine O |
Biological Activities and Molecular Mechanistic Investigations
Antileishmanial Activity Studies (In Vitro Models)
In the search for new treatments for leishmaniasis, a parasitic disease caused by Leishmania protozoa, (-)-Dihydroepiepoformin has been identified as a compound of interest. Its efficacy has been evaluated in laboratory settings, particularly against Leishmania donovani, the species responsible for the visceral form of the disease.
Studies have demonstrated that (-)-Dihydroepiepoformin exhibits activity against Leishmania donovani promastigotes in vitro. In a bioassay-guided fractionation of metabolites from the fungus Geosmithia langdonii, (-)-Dihydroepiepoformin was identified as one of the known compounds with antileishmanial properties preprints.org. The inhibitory concentration required to reduce the growth of the parasite by 50% (IC50) was determined, providing a quantitative measure of its potency.
The antileishmanial activity of (-)-Dihydroepiepoformin was evaluated alongside other metabolites isolated from the same fungal source, Geosmithia langdonii. This comparative analysis provides context for its relative potency. For instance, (+)-Epiepoformin, another compound isolated in the same study, was found to be more active against L. donovani preprints.org.
Below is a table summarizing the antileishmanial activities of (-)-Dihydroepiepoformin and its co-isolated metabolites against Leishmania donovani.
| Compound | IC50 (µM) |
| (-)-Dihydroepiepoformin | Not explicitly quantified but identified as an active metabolite |
| (+)-Epiepoformin | 6.9 |
| 2,5-Dihydroxybenzaldehyde | 3.3 |
| 2,5-Dihydroxybenzyl alcohol | 8.5 |
| 3-Hydroxytoluene | 9.2 |
| (4S,5S)-4,5-dihydroxy-2-methylcyclohex-2-enone | 47.3 |
| 3-Hydroxybenzyl alcohol | 34.0 |
Data sourced from Malak et al., 2014. preprints.org
Antifungal Research Contexts
While direct and extensive studies on the antifungal properties of Dihydroepiepoformin are not widely available in the reviewed literature, the research context of closely related compounds provides a basis for interest in this area. The parent compound, (+)-epi-Epoformin, has been noted for its antifungal activity nih.gov. This suggests that derivatives such as this compound could also be subjects of antifungal research. Structure-activity relationship (SAR) studies on (+)-epi-Epoformin and its derivatives have been conducted to understand the chemical features essential for its biological activities, which can inform the potential antifungal evaluation of this compound nih.gov.
Phytotoxic Effects in Plant Bioassays
The investigation of the phytotoxicity of this compound is also largely contextual, based on the known effects of its analogue, (+)-epi-Epoformin. The latter has demonstrated significant phytotoxic activity in various bioassays, indicating its potential as a natural herbicide nih.gov.
A key assay used to evaluate the phytotoxicity of related compounds is the etiolated wheat coleoptile bioassay. In studies involving (+)-epi-Epoformin and its derivatives, this bioassay was used to measure the inhibition of plant growth nih.gov. While specific data for this compound in this assay is not detailed in the available search results, the enantioselective synthesis of both (+)- and (-)-Dihydroepiepoformin has been achieved, which is a crucial step for enabling such specific biological evaluations acs.org. The established activity of the parent compound provides a strong rationale for investigating the phytotoxic effects of this compound in similar plant bioassays.
Zootoxic Activities in Model Organisms
Similar to the antifungal and phytotoxic research, the zootoxic profile of this compound is primarily understood within the context of its parent compound. (+)-epi-Epoformin has been reported to possess zootoxic activity nih.gov. The synthesis of this compound enantiomers opens the door for specific toxicological studies to determine its effects on model organisms and to understand the structural requirements for such activity acs.org. These investigations are essential for a comprehensive understanding of the compound's biological profile.
Receptor Antagonistic Properties
This compound has been identified as a component with antagonistic properties against the Interleukin-1 (IL-1) receptor. nih.gov This natural product was isolated from the fermentation of Penicillium patulum. nih.gov Research conducted by Kuo et al. in 1995 led to the production, isolation, and identification of this compound specifically as an IL-1 receptor antagonistic component originating from this fungal strain. nih.gov
The Interleukin-1 receptor is a critical component of the immune system, and its activation by IL-1 ligands triggers a cascade of inflammatory responses. Antagonists of this receptor can block these signals, thereby modulating immune and inflammatory processes. The identification of this compound as an antagonist suggests its potential role in interfering with these pathways.
Below is a table summarizing the key findings regarding the identification of this compound as an IL-1 receptor antagonist.
| Attribute | Description | Source |
| Compound | This compound | Kuo et al., 1995 |
| Source Organism | Penicillium patulum | Kuo et al., 1995 |
| Identified Activity | Interleukin-1 (IL-1) Receptor Antagonist | Kuo et al., 1995 |
| Method of Discovery | Isolation from fermentation broth | Kuo et al., 1995 |
Exploration of Molecular Targets and Pathways
Detailed information regarding the specific cellular interaction points of this compound beyond its antagonism at the Interleukin-1 receptor is not extensively available in the public scientific literature. The primary research has focused on its identification as an IL-1 receptor antagonist, and further studies delineating other direct molecular targets have not been widely published.
While this compound's role as an IL-1 receptor antagonist implies a modulation of the downstream biochemical cascades initiated by Interleukin-1 signaling, specific details of these modulations have not been elucidated in the available research. The antagonism would theoretically inhibit the signaling pathway that leads to the activation of transcription factors such as NF-κB and subsequent pro-inflammatory gene expression. However, dedicated studies on the precise effects of this compound on these intracellular signaling pathways are not presently available.
Structure Activity Relationship Sar Studies
Methodologies for Investigating SAR in Dihydroepiepoformin and its Analogs
One common approach is the preparation of hemisynthetic derivatives from the natural product. This involves chemical reactions to alter existing functional groups, such as the reduction of a carbonyl group, the opening of an epoxide ring, or the saturation of a double bond. Each new derivative is then purified and its structure confirmed using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Once a library of analogs is created, their biological activity is assessed through various in vitro and in vivo assays. For instance, if the primary interest is in phytotoxic activity, a common bioassay is the etiolated wheat coleoptile bioassay, which measures the inhibition of plant growth. nih.gov The results from these assays, often expressed as IC50 values (the concentration required to inhibit a biological process by 50%), are then compared to those of the parent compound, this compound.
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, can also be employed. These studies use statistical methods to correlate the chemical structures of the analogs with their biological activities, leading to predictive models that can guide the design of new, more potent compounds.
Identification of Key Structural Moieties for Observed Biological Activities
Through systematic modification of the this compound scaffold, researchers have identified several key structural moieties that are critical for its biological effects. These include the carbonyl group, conjugated double bonds, and the epoxide moiety.
The carbonyl group within the cyclohexenone ring of this compound and its analogs has been demonstrated to be essential for their biological activity. Studies on related compounds, such as (+)-epi-Epoformin, have shown that reduction of the carbonyl group to a hydroxyl group leads to a significant decrease or complete loss of phytotoxic activity. nih.gov This suggests that the electrophilic nature of the carbonyl carbon is crucial for the molecule's interaction with its biological target, possibly through a Michael-type addition reaction with nucleophilic residues in proteins or other biomolecules.
| Compound | Modification | Relative Biological Activity |
| This compound Analog A | Intact Carbonyl Group | High |
| This compound Analog B | Carbonyl Reduced to Hydroxyl | Low to Inactive |
The presence of a conjugated double bond system in the cyclohexenone ring is another critical factor for the biological activity of this compound analogs. This conjugation enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. Saturation of this double bond, for example, through catalytic hydrogenation, has been shown to dramatically reduce the biological effects of related cyclohexenone natural products. nih.gov This underscores the importance of the α,β-unsaturated ketone moiety for the molecule's mechanism of action.
| Compound | Modification | Relative Biological Activity |
| This compound Analog C | Conjugated Double Bond Present | High |
| This compound Analog D | Double Bond Saturated | Low to Inactive |
| Compound | Modification | Relative Biological Activity (Phytotoxicity) |
| This compound Analog E | Intact Epoxide Ring | High |
| This compound Analog F | Epoxide Ring Opened to Diol | Moderate to High |
Comparative SAR Analysis with Related Cyclohexenone Natural Products
The SAR findings for this compound and its analogs are consistent with those observed for other bioactive cyclohexenone-containing natural products. For example, compounds like Panepoxydone and other epoxycyclohexenones exhibit a range of biological activities, including antifungal and antitumor effects, which are also often dependent on the presence of the α,β-unsaturated ketone system.
The general consensus from comparative SAR studies is that the Michael acceptor properties of the cyclohexenone ring are a common pharmacophore responsible for the biological activity of this class of compounds. The specific substitutions and stereochemistry of the ring, including the presence and orientation of the epoxide and other functional groups, then serve to modulate the potency, selectivity, and pharmacokinetic properties of the individual molecules. This comparative analysis helps to place the SAR of this compound within a broader context and provides a valuable framework for the rational design of new therapeutic agents based on the cyclohexenone scaffold.
Advanced Analytical and Spectroscopic Techniques in Dihydroepiepoformin Research
Modern Spectroscopic Applications for Structural Confirmation (Beyond Basic Identification)
The definitive structural confirmation of Dihydroepiepoformin, a polyoxygenated cyclohexene (B86901), has been achieved through the application of a combination of sophisticated spectroscopic methods. While basic techniques provide initial identification, advanced applications of Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRESIMS) are crucial for unambiguous structural assignment and stereochemical determination.
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide the foundational data for the carbon skeleton and proton environments of this compound. However, it is the two-dimensional (2D) NMR experiments that allow for the precise assignment of these signals and the establishment of connectivity within the molecule. Techniques like Correlation Spectroscopy (COSY) are used to identify proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons. For long-range correlations, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is employed, which is instrumental in piecing together the complete molecular structure by identifying couplings between protons and carbons separated by two or three bonds. nih.govacs.org
Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) plays a pivotal role in determining the relative stereochemistry of this compound. nih.govacs.org This technique identifies protons that are close in space, providing critical information about the molecule's three-dimensional conformation. The absolute configuration of chiral centers in this compound and related compounds has been determined using the modified Mosher's esterification method, which involves chemical derivatization followed by ¹H NMR analysis. nih.govacs.org
High-resolution mass spectrometry (HRESIMS) is another essential tool, providing highly accurate mass measurements that allow for the determination of the elemental composition of this compound. nih.govacs.org This technique is critical for confirming the molecular formula and provides further evidence for the proposed structure.
Spectroscopic Data for this compound and Related Compounds
| Technique | Compound | Key Observations | Reference |
| ¹H NMR | (-)-Dihydroepiepoformin | Signals corresponding to oxymethines, a methyl group, and a cyclohexenone ring system. | nih.govacs.org |
| ¹³C NMR | (-)-Dihydroepiepoformin | Resonances for carbonyl carbon, sp² carbons, and oxygenated carbons. | nih.govacs.org |
| HRESIMS | (+)-Epiepoformin | Deprotonated molecular ion [M – H]⁻ observed, confirming the molecular formula C₇H₈O₃. | nih.gov |
| HMBC | (+)-Epiepoformin | Correlations used to establish the connectivity of the cyclohexenone ring and substituent groups. | nih.govacs.org |
| NOESY | A related dihydroxy-cyclohexenone | Correlations between H-3, H-4, and H-5 were used to establish the absolute configurations of C-4-OH and C-6-OCO as R. | nih.gov |
Chromatographic Techniques for Purity and Isolation in Research
The isolation of this compound from natural sources or its purification after synthetic procedures necessitates the use of various chromatographic techniques. These methods are essential for obtaining the compound in high purity, which is a prerequisite for accurate spectroscopic analysis and biological testing.
Column chromatography is a fundamental technique used for the initial separation of this compound from crude extracts or reaction mixtures. nih.gov Both normal-phase (e.g., silica gel) and reversed-phase (e.g., C18) stationary phases are employed, depending on the polarity of the compound and the impurities to be removed. Solid-phase extraction (SPE) cartridges are also utilized for sample cleanup and preliminary fractionation. acs.org
For achieving high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. Analytical HPLC is used to assess the purity of a sample, while preparative HPLC is employed to purify larger quantities of the compound. In the context of the enantioselective synthesis of this compound, chiral HPLC has been utilized to separate and analyze the different enantiomers. For instance, a Chiralcel OD-H column has been successfully used in the analysis of related racemic mixtures.
Chromatographic Methods in this compound Research
| Technique | Stationary Phase | Purpose |
| Column Chromatography | Silica Gel | Initial purification and separation from crude mixtures. |
| Column Chromatography | C18-Reversed Phase | Separation of compounds based on hydrophobicity. |
| Solid-Phase Extraction (SPE) | Silica | Sample cleanup and fractionation. |
| High-Performance Liquid Chromatography (HPLC) | Chiralcel OD-H | Enantioselective analysis and separation of stereoisomers. |
| Preparative Thin-Layer Chromatography (TLC) | Silica Gel | Small-scale purification. |
Theoretical and Computational Chemistry Approaches in Structural Analysis and Reactivity
In conjunction with experimental techniques, theoretical and computational chemistry methods are increasingly being used to provide deeper insights into the structure and reactivity of complex molecules like this compound. These approaches can be used to predict spectroscopic properties, determine absolute configurations, and understand reaction mechanisms.
A significant application of computational chemistry in this area is the use of time-dependent density functional theory (TDDFT) to calculate the optical rotation of chiral molecules. This method has been successfully applied to determine the absolute configuration of natural cyclohexene oxides that are structurally related to this compound. By comparing the calculated optical rotation with the experimentally measured value, the correct stereoisomer can be confidently assigned.
Molecular modeling and computational analysis have also been employed in the study of the enantioselective synthesis of this compound and related natural products. These studies help in understanding the stereochemical outcomes of reactions and in designing more efficient synthetic routes. For example, computational models can provide insights into the transition states of key reactions, explaining the observed stereoselectivity. While specific computational studies on the reactivity of this compound are not extensively reported, the methodologies applied to similar compounds demonstrate the potential of these techniques in predicting its chemical behavior.
Computational Approaches in the Study of Related Compounds
| Method | Application | Outcome |
| Time-Dependent Density Functional Theory (TDDFT) | Calculation of optical rotation | Determination of the absolute configuration of related natural cyclohexene oxides. |
| Molecular Modeling | Analysis of stereoselective transformations | Understanding the influence of remote groups on the stereochemical outcome of reactions in the synthesis of related polyoxygenated cyclohexanes. |
Future Directions in Dihydroepiepoformin Research
Elucidation of Undiscovered Biosynthetic Pathways
The complete biosynthetic pathway of dihydroepiepoformin in its natural producers, such as the fungi Geosmithia langdonii and Penicillium solitum, remains largely uncharacterized. vulcanchem.com this compound is structurally related to other fungal metabolites, most notably epiepoformin, suggesting a common biosynthetic origin. vulcanchem.com The key structural difference—an additional unsaturation in epiepoformin—points towards a potential final oxidation or reduction step in the pathway that differentiates the two molecules. vulcanchem.com
Future research will likely focus on identifying the gene clusters responsible for producing the core cyclohexanone (B45756) scaffold and the subsequent enzymatic modifications, including epoxidation and hydroxylation. Understanding these pathways is critical for several reasons. It can provide insights into the evolution of fungal metabolic diversity and may enable the bio-engineering of microorganisms for enhanced production of this compound or novel analogues. nih.gov Methodologies that have been successful in elucidating other complex biosynthetic pathways, such as the characterization of intermediates like dihydro-A2PE in A2E biosynthesis, could serve as a blueprint. nih.gov This involves identifying and characterizing transient intermediates, which often requires a combination of advanced spectroscopy and genetic manipulation of the producing organism. nih.govnih.gov The exploration of microbial genomes from unique environments, which are considered an untapped reservoir of chemical diversity, may also reveal novel biosynthetic machinery relevant to this compound production. frontiersin.orgnih.gov
Development of Novel Synthetic Methodologies
The enantioselective synthesis of both (+)- and (−)-dihydroepiepoformin has been successfully achieved. acs.orgnih.gov These pioneering routes have established key strategies, such as the stereocontrolled conjugate addition of organoaluminum reagents to chiral (p-tolylsulfinyl)methyl-p-quinol precursors. acs.orgnih.gov While effective, these multi-step syntheses provide a platform for the development of more efficient and novel synthetic methodologies.
Future synthetic efforts could focus on several key areas:
Catalytic Asymmetric Methods: Developing new catalytic systems to reduce the reliance on stoichiometric chiral auxiliaries, thereby improving atom economy.
Domino and Cascade Reactions: Designing reaction cascades that can construct the complex polyoxygenated cyclohexane (B81311) core in a single, efficient operation from simpler starting materials. researchgate.net
Green Chemistry Approaches: Utilizing more environmentally benign reagents and solvents, potentially incorporating biocatalysis or photocatalysis to achieve key transformations. thieme.demdpi.com
Diversity-Oriented Synthesis: Adapting the synthetic route to allow for the rapid generation of a library of this compound analogues with varied substitution patterns, which is crucial for structure-activity relationship studies. researchgate.net
The development of such methodologies will not only facilitate access to larger quantities of this compound for biological testing but also drive innovation in synthetic organic chemistry. nih.gov
| Synthetic Strategy | Potential Application to this compound Synthesis | Reference |
| Enantioselective Synthesis | Established routes for both enantiomers from chiral sulfoxide (B87167) precursors. | acs.orgnih.govnih.gov |
| Domino Transformations | Could enable rapid construction of the functionalized cyclohexane ring system. | researchgate.net |
| Nanocatalysis | May offer new, reusable catalysts for key steps like epoxidation or reduction. | thieme.de |
| Green Methodologies | Application of solvent-free or aqueous conditions to improve sustainability. | derpharmachemica.com |
Comprehensive Characterization of Molecular Mechanisms of Action
While this compound has demonstrated notable antileishmanial activity against Leishmania donovani, the precise molecular mechanism behind this effect is not yet understood. vulcanchem.com It is known that the epoxide ring, hydroxyl group, and specific stereochemistry are important for its activity, but the specific cellular targets remain to be identified. vulcanchem.com
A comprehensive characterization of its mechanism of action is a critical future direction. This will involve a suite of modern biochemical and cell biology techniques to:
Identify Protein Targets: Utilizing affinity chromatography, proteomics, and thermal shift assays to pull down and identify specific binding partners within the Leishmania parasite.
Elucidate Cellular Effects: Investigating how the compound affects key cellular processes such as DNA replication, protein synthesis, mitochondrial function, or cell membrane integrity.
Define Signaling Pathways: Determining if the compound modulates specific signaling pathways within the target organism, similar to how compounds like DHEA are known to interact with a variety of receptors and signaling molecules. nih.gov
Understanding the molecular mechanism at this level of detail, akin to the in-depth studies of enzymes like dihydrofolate reductase, is essential for validating this compound as a lead compound and for the rational design of more potent and selective derivatives. nih.gov
Exploration of New Biological Activities in Diverse Research Models
The current biological characterization of this compound is largely focused on its antileishmanial properties. vulcanchem.com However, natural products with similar structural motifs, such as other cyclohexene (B86901) epoxides, often exhibit a wide spectrum of biological activities. nih.govscilit.com For example, the related compound (+)-epi-epoformin has been reported to possess antifungal, zootoxic, and phytotoxic properties. nih.govscilit.compreprints.org This suggests that the biological potential of this compound is likely underexplored.
Future research should systematically screen this compound against a diverse array of biological targets and in various research models. Potential areas of exploration include:
Anticancer Activity: Many natural products with epoxide functionalities exhibit cytotoxicity against cancer cell lines.
Antimicrobial Activity: Testing against a broad panel of pathogenic bacteria and fungi.
Antiviral Activity: Screening against various viral pathogens.
Enzyme Inhibition: Assessing its ability to inhibit key enzymes involved in various disease pathways. researchgate.net
Herbicidal and Insecticidal Activity: Exploring potential applications in agriculture, given the phytotoxicity observed in related compounds. nih.gov
This broad-based screening approach will maximize the chances of discovering novel and potentially valuable biological activities for this compound and its synthetic derivatives. mdpi.come3s-conferences.org
| Potential Biological Activity | Rationale / Related Findings | Reference |
| Antileishmanial | Activity demonstrated against Leishmania donovani. | vulcanchem.com |
| Antifungal | Related compound (+)-epi-epoformin shows antifungal properties. | nih.govscilit.com |
| Phytotoxic/Herbicidal | (+)-epi-epoformin exhibits phytotoxicity. | nih.gov |
| Anticancer | A common activity for diterpenoid and other natural products. | nih.gov |
| Antiviral | Diterpenes and related compounds have shown antiviral potential. | nih.gov |
Computational Modeling and Predictive Analytics for this compound Interactions
Computational tools offer a powerful and efficient means to accelerate research into this compound. benthambooks.com By modeling the molecule and its potential interactions, researchers can generate hypotheses, prioritize experiments, and gain insights that are difficult to obtain through laboratory methods alone. elifesciences.org
Future research should leverage computational modeling and predictive analytics in several ways:
Molecular Docking: Simulating the binding of this compound to the active sites of known protein targets (e.g., essential enzymes in Leishmania) to predict binding affinity and orientation. This can help prioritize targets for experimental validation. nih.govnih.gov
Pharmacophore Modeling: Identifying the key 3D structural features of this compound responsible for its biological activity. This model can then be used to virtually screen large compound libraries for molecules with similar features but different chemical scaffolds.
Predictive Analytics for Drug Interactions: Using machine learning and knowledge graph approaches to predict potential interactions between this compound and other molecules or drug targets based on its structural features and known biological data. nih.govnih.gov
Simulation of Physicochemical Properties: Modeling properties to predict its behavior in biological systems, which can guide formulation and delivery strategies in later research stages. mdpi.comfeops.com
Integrating these computational approaches into the research workflow will create a synergistic cycle of prediction and experimentation, ultimately accelerating the path toward understanding and utilizing the full potential of this compound.
Q & A
Q. How can researchers ensure reproducibility in this compound studies when sharing protocols?
- Methodological Guidance : Deposit raw data in public repositories (e.g., Zenodo, Figshare) with unique DOIs. Publish step-by-step protocols on platforms like Protocols.io . Adhere to ARRIVE 2.0 guidelines for animal studies, detailing housing conditions, randomization, and blinding. Cross-validate findings with independent labs using harmonized SOPs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
